1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Description
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a morpholine ring, a pentylsulfanyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core
Properties
Molecular Formula |
C19H27N3OS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-pentylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H27N3OS/c1-2-3-6-13-24-19-17(14-20)15-7-4-5-8-16(15)18(21-19)22-9-11-23-12-10-22/h2-13H2,1H3 |
InChI Key |
MRFNIPXIQPBOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=C(C2=C(CCCC2)C(=N1)N3CCOCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by a morpholine group.
Attachment of the pentylsulfanyl group:
Formation of the carbonitrile group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent reacts with the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the tetrahydroisoquinoline core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield various reduced derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(Morpholin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a methylsulfanyl group instead of a pentylsulfanyl group, leading to differences in its chemical and biological properties.
1-(Piperidin-4-yl)-3-(pentylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a piperidine ring instead of a morpholine ring, leading to differences in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
